molecular formula C12H13NO2 B13487160 8-Propoxy-1,4-dihydroquinolin-4-one

8-Propoxy-1,4-dihydroquinolin-4-one

Cat. No.: B13487160
M. Wt: 203.24 g/mol
InChI Key: IUGWPNOYOLAMHK-UHFFFAOYSA-N
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Description

8-Propoxy-1,4-dihydroquinolin-4-one is a derivative of the 1,4-dihydroquinolin-4-one scaffold, a heterocyclic system with a fused benzene and pyridone ring. The 1,4-dihydroquinolin-4-one core is known for diverse pharmacological activities, including antibacterial, anti-inflammatory, and antiproliferative effects, depending on substituent patterns .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

8-propoxy-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO2/c1-2-8-15-11-5-3-4-9-10(14)6-7-13-12(9)11/h3-7H,2,8H2,1H3,(H,13,14)

InChI Key

IUGWPNOYOLAMHK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC2=C1NC=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Propoxy-1,4-dihydroquinolin-4-one can be achieved through several methods. One common approach involves the cyclocondensation of 2-aminoacetophenone derivatives with appropriate reagents under controlled conditions . For instance, the reaction of 2-cyclopropylamino-phenyl ethanone with benzoyl chloride in the presence of triethylamine and potassium carbonate in dimethylformamide at 100°C for 4 hours yields the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-catalyzed cyclization methodologies, such as palladium or copper catalysts, has been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Propoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-4-one derivatives, while reduction can produce 1,4-dihydroquinoline derivatives .

Scientific Research Applications

8-Propoxy-1,4-dihydroquinolin-4-one has shown promising applications in various scientific research fields:

    Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic structures.

    Biology: It exhibits significant inhibitory potential against enzymes like α-amylase and α-glucosidase, indicating its potential use in managing diabetes.

    Medicine: The compound has demonstrated cytotoxic activity against cancer cell lines, suggesting its potential as an anticancer agent.

    Industry: It is utilized in the development of bioactive compounds with diverse applications, including antitumor agents.

Mechanism of Action

The mechanism of action of 8-Propoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial DNA-gyrase, thereby preventing bacterial replication . Additionally, the compound’s ability to inhibit enzymes like α-amylase and α-glucosidase suggests its role in regulating glucose metabolism .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural and Physicochemical Properties of Selected 1,4-Dihydroquinolin-4-one Derivatives
Compound Substituents Key Structural Features Molecular Formula Molecular Weight (g/mol) References
8-Propoxy-1,4-dihydroquinolin-4-one 8-OPr Propoxy group at position 8; planar fused-ring system C₁₂H₁₃NO₂ 219.24 Inferred
3-Ethoxymethyl-1,4-dihydroquinolin-4-one 3-CH₂OEt Ethoxymethyl at position 3; dihedral angle ~87° between substituent and core C₁₂H₁₃NO₂ 219.24
8-Bromo-6-fluoro-1,4-dihydroquinolin-4-one 8-Br, 6-F Halogen substituents at positions 6 and 8; increased molecular weight C₉H₅BrFNO 242.04
3-Acyl-2-amino-1,4-dihydroquinolin-4-one 3-COR, 2-NH₂ Acyl and amino groups enhance hydrogen-bonding potential Variable Variable

Key Observations :

  • Electronic Effects : Electron-donating groups like propoxy may increase electron density in the aromatic ring, contrasting with electron-withdrawing halogens (e.g., 8-Br, 6-F) that polarize the ring .
  • Crystal Packing: Derivatives like 3-ethoxymethyl-1,4-dihydroquinolin-4-one form hydrogen-bonded chains (N–H⋯O) along crystal axes, a feature likely shared by 8-propoxy if similar functional groups are present .

Comparison :

  • 8-Substitution: The synthesis of 8-propoxy likely mirrors halogen displacement reactions observed in 7-fluoroquinoline N-oxides reacting with piperazine .
  • Complexity : 3-Acyl derivatives require multi-step protocols (e.g., β-keto amide preparation, acylation), whereas 8-propoxy may be synthesized via simpler nucleophilic substitution .

Mechanistic Insights :

  • 3-Acyl Derivatives : Transcriptomic/proteomic studies reveal downregulation of pneumococcal peptidoglycan biosynthesis genes (e.g., murA, pbp2x) .
  • 1-Alkyl-3-aroyl Derivatives: Antimitotic activity via tubulin binding, similar to natural quinolones like echinopsine .

Reactivity and Functionalization

  • Nucleophilic Substitution: The 8-position in 1,4-dihydroquinolin-4-one derivatives is less reactive than the 7-position in fluoroquinoline N-oxides, which undergo displacement with piperazine .
  • Electrophilic Aromatic Substitution : Electron-rich 8-propoxy may direct electrophiles to meta/para positions, unlike electron-deficient halogenated analogs .

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